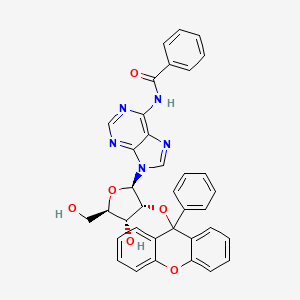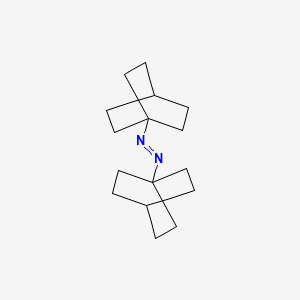
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.3910 . This compound is characterized by its unique bicyclic structure, which consists of two bicyclo(2.2.2)octane units connected by a diazene (N=N) group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- typically involves the reaction of bicyclo(2.2.2)octane derivatives with diazene precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where bicyclo(2.2.2)oct-2-ene reacts with a suitable dienophile to form the desired product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The bicyclic units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo(2.2.2)octane oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Mecanismo De Acción
The mechanism of action of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclic structure. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- include:
Bicyclo(2.2.2)octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Diazene derivatives: Compounds with the N=N linkage but different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- lies in its combination of the bicyclic structure with the diazene linkage, providing distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
78497-35-5 |
|---|---|
Fórmula molecular |
C16H26N2 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
bis(1-bicyclo[2.2.2]octanyl)diazene |
InChI |
InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |
Clave InChI |
OCHIAWVQRNYHIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



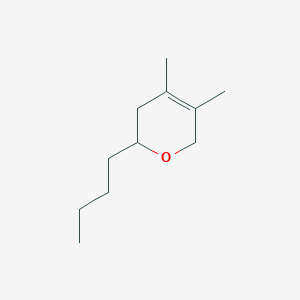

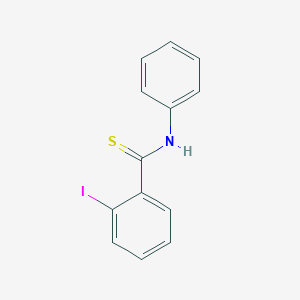

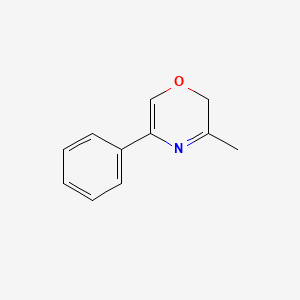



![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

